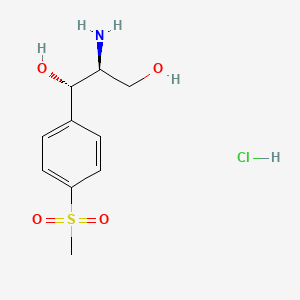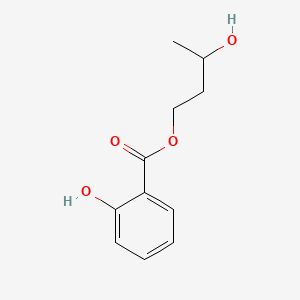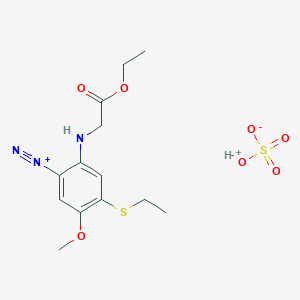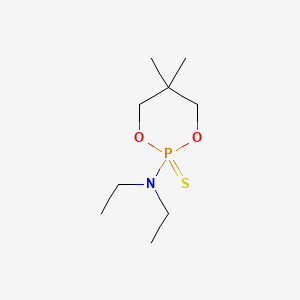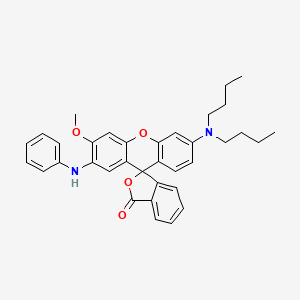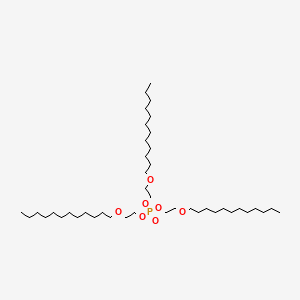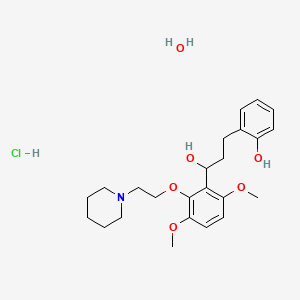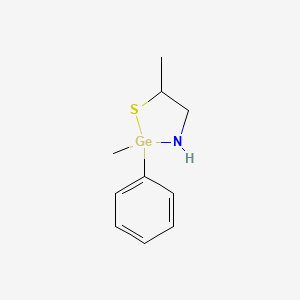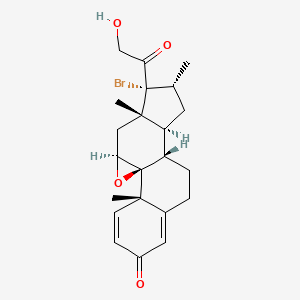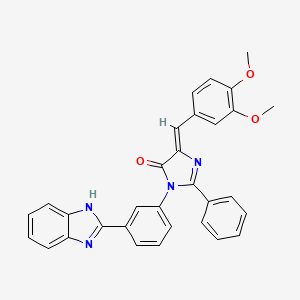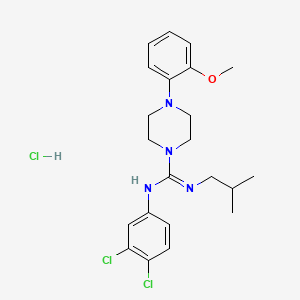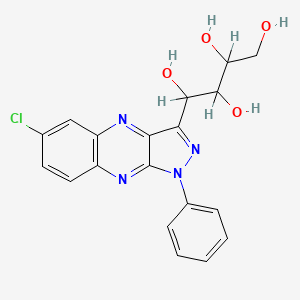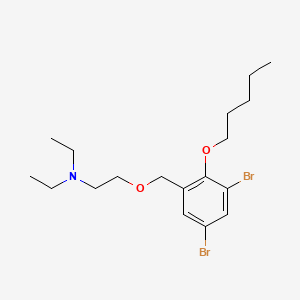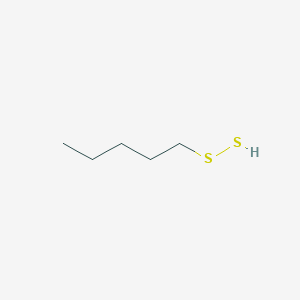
1-Pentanesulfenothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanesulfenothioic acid, also known as 1-pentanesulphenothioate or pentyl hydrodisulfide, belongs to the class of organic compounds known as sulfenyl compounds. These compounds contain a sulfenyl group with the general formula RS (R = organyl). This compound is a very weakly acidic compound based on its pKa .
Preparation Methods
The preparation of 1-pentanesulfenothioic acid can be achieved through various synthetic routes. One common method involves the reaction of pentyl halides with thiourea, followed by hydrolysis to yield the desired sulfenothioic acid. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Pentanesulfenothioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the sulfenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Pentanesulfenothioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: It can be used to study the role of sulfur compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism by which 1-pentanesulfenothioic acid exerts its effects involves interactions with molecular targets and pathways related to sulfur metabolism. It can act as a source of reactive sulfur species, which can modify proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
1-Pentanesulfenothioic acid can be compared with other sulfenyl compounds, such as:
- Methanesulfenothioic acid
- Ethanesulfenothioic acid
- Butanesulfenothioic acid
These compounds share similar chemical properties but differ in their alkyl chain length, which can affect their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
86849-52-7 |
|---|---|
Molecular Formula |
C5H12S2 |
Molecular Weight |
136.3 g/mol |
IUPAC Name |
1-(disulfanyl)pentane |
InChI |
InChI=1S/C5H12S2/c1-2-3-4-5-7-6/h6H,2-5H2,1H3 |
InChI Key |
DPLYGYOSWLFGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


